(r)-2-Methylpyrrolidine benzenesulfonate
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Overview
Description
®-2-Methylpyrrolidine benzenesulfonate is an organosulfur compound that combines the structural features of a pyrrolidine ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpyrrolidine benzenesulfonate typically involves the reaction of ®-2-Methylpyrrolidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of ®-2-Methylpyrrolidine benzenesulfonate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpyrrolidine benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new sulfonate derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Hydrolysis: Formation of benzenesulfonic acid and ®-2-Methylpyrrolidine.
Scientific Research Applications
®-2-Methylpyrrolidine benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the benzenesulfonate group.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Methylpyrrolidine benzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonating agent, transferring the benzenesulfonate group to other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid with similar reactivity but lacking the pyrrolidine ring.
p-Toluenesulfonic Acid: Another sulfonic acid with a methyl group on the benzene ring, used similarly in organic synthesis.
Methanesulfonic Acid: A smaller sulfonic acid with different reactivity and applications.
Uniqueness
®-2-Methylpyrrolidine benzenesulfonate is unique due to the presence of both the pyrrolidine ring and the benzenesulfonate group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler sulfonic acids.
Properties
Molecular Formula |
C11H17NO3S |
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Molecular Weight |
243.32 g/mol |
IUPAC Name |
benzenesulfonic acid;(2R)-2-methylpyrrolidine |
InChI |
InChI=1S/C6H6O3S.C5H11N/c7-10(8,9)6-4-2-1-3-5-6;1-5-3-2-4-6-5/h1-5H,(H,7,8,9);5-6H,2-4H2,1H3/t;5-/m.1/s1 |
InChI Key |
HDMLEZIULSIPQX-QDXATWJZSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1CCCN1.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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